![molecular formula C12H16ClN3O B1478873 1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2097956-52-8](/img/structure/B1478873.png)
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Overview
Description
1-(6-Chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine (CPCO) is a novel synthetic cyclic pyrimidine derivative that has been studied for its potential medicinal properties. CPCO has been found to possess anti-inflammatory, anti-fungal, anti-tumor, and immunomodulatory activities, making it a promising candidate for a variety of therapeutic applications. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CPCO.
Scientific Research Applications
Antimicrobial Agent
This compound exhibits potential as an antimicrobial agent due to its nitrogen-containing heterocyclic core. Nitrogen heterocycles like pyrrolopyrazine, which is structurally related, have shown significant antimicrobial properties . The presence of the chloropyrimidin moiety could enhance these properties, making it a candidate for developing new antimicrobial drugs.
Anti-inflammatory Activity
The cyclopenta[e][1,4]oxazepine ring system may contribute to anti-inflammatory activity. Compounds with similar structures have been utilized in the synthesis of molecules with pronounced anti-inflammatory effects . This application is particularly relevant in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Antiviral Applications
Given the structural similarity to pyrrolopyrazine derivatives, which have demonstrated antiviral activities, this compound could serve as a scaffold for synthesizing antiviral agents . Its potential efficacy against a range of viruses could be explored, especially in the context of emerging viral diseases.
Antifungal Properties
The chloropyrimidin moiety in combination with the oxazepine ring might offer antifungal properties. This application could be significant in addressing fungal resistance to current antifungal drugs, providing a pathway to novel treatments .
Antioxidant Capabilities
Oxazepine derivatives have been associated with antioxidant properties. The unique structure of 1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine could be investigated for its ability to neutralize free radicals, which is valuable in preventing oxidative stress-related diseases .
Kinase Inhibition
The compound’s framework may be conducive to kinase inhibition, a crucial mechanism in targeted cancer therapies. Structural analogs have been used to design selective inhibitors that modulate kinase activity, which is pivotal in cell signaling and cancer progression .
Mechanism of Action
Mode of Action
It is known that the compound is synthesized via a pd/au-relay catalyzed sequential intramolecular heck-type cyclization, sonogashira coupling, and 1,5-enyne cyclization .
Biochemical Pathways
The compound is part of the pyrrolopyrazine class of compounds, which have been shown to exhibit various biological activities
Result of Action
As a member of the pyrrolopyrazine class of compounds, it may exhibit various biological activities . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-6-12(15-8-14-11)16-4-5-17-7-9-2-1-3-10(9)16/h6,8-10H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRTXMJDTOAJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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